2-NP-AMOZ-d5
Overview
Description
2-NP-AMOZ-d5 is a synthetic compound classified as an anti-metabolite . It hinders the metabolic processes of proteins, carbohydrates, and lipids . This compound, extensively utilized in scientific research, enables the examination of cell growth under the influence of metabolic inhibitors and the evaluation of drug impacts on metabolic pathways . It is a 2-nitrophenyl derivative of AMOZ (a metabolite of antibiotic Furaltadone), and can be used to detect protein-bound AMOZ .
Molecular Structure Analysis
The molecular formula of 2-NP-AMOZ-d5 is C15H13D5N4O5 . The exact mass and monoisotopic mass are 339.15910342 g/mol . The structure of 2-NP-AMOZ-d5 is not explicitly provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-NP-AMOZ-d5 include a molecular weight of 339.36 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . Its rotatable bond count is 4 . Its topological polar surface area is 100 Ų .Scientific Research Applications
Food Safety and Quality Control
- Summary of the Application : 2-NP-AMOZ-d5 is used as an internal standard for the determination of 5-(morpholinomethyl)-3-(2-nitrobenzyliden-amino)-2-oxazolidinone (2-NP-AMOZ) in various food samples .
- Methods of Application : The compound is detected in food samples such as shrimp, poultry meat, fish, honey, and milk using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) .
- Results or Outcomes : The use of 2-NP-AMOZ-d5 allows for accurate and reliable detection of 2-NP-AMOZ in food samples, ensuring food safety and quality .
Metabolic Research
- Summary of the Application : 2-NP-AMOZ-d5, a synthetic compound classified as an anti-metabolite, hinders the metabolic processes of proteins, carbohydrates, and lipids .
- Methods of Application : This compound is extensively utilized in scientific research to examine cell growth under the influence of metabolic inhibitors and evaluate drug impacts on metabolic pathways .
- Results or Outcomes : The use of 2-NP-AMOZ-d5 facilitates the investigation of protein and molecule responses to oxidative stress .
Forensics and Toxicology
- Summary of the Application : 2-NP-AMOZ-d5 can be used in forensic and toxicological studies .
- Methods of Application : It can be used in various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to detect and quantify the presence of 2-NP-AMOZ in biological samples .
- Results or Outcomes : The use of 2-NP-AMOZ-d5 in these fields can help in the identification and quantification of 2-NP-AMOZ, which can be crucial in forensic investigations and toxicological studies .
Pharmaceutical Research
- Summary of the Application : 2-NP-AMOZ-d5 is used in pharmaceutical research, particularly in the study of small molecules .
- Methods of Application : It can be used in various analytical techniques to study the behavior of small molecules in biological systems .
- Results or Outcomes : The use of 2-NP-AMOZ-d5 can provide valuable insights into the pharmacokinetics and pharmacodynamics of small molecules .
Environmental Monitoring
- Summary of the Application : 2-NP-AMOZ-d5 can be used in environmental monitoring to detect the presence of 2-NP-AMOZ in environmental samples .
- Methods of Application : It can be used in various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to detect and quantify the presence of 2-NP-AMOZ in environmental samples .
- Results or Outcomes : The use of 2-NP-AMOZ-d5 in environmental monitoring can help in the identification and quantification of 2-NP-AMOZ, which can be crucial in understanding the environmental impact of this compound .
Veterinary Medicine
- Summary of the Application : 2-NP-AMOZ-d5 is used in veterinary medicine, particularly in the study of antibiotic residues .
- Methods of Application : It can be used in various analytical techniques to study the behavior of antibiotic residues in animal systems .
- Results or Outcomes : The use of 2-NP-AMOZ-d5 can provide valuable insights into the pharmacokinetics and pharmacodynamics of antibiotic residues in animals .
properties
IUPAC Name |
4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+/i10D2,11D2,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYAMVONOKWOLP-ZHXFMVBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016784 | |
Record name | 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-NP-AMOZ-d5 | |
CAS RN |
1173097-59-0 | |
Record name | 5-[(morpholin-4-yl)(2H2)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}(2H3)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173097-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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